4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid
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Overview
Description
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichlorobenzyl, ethoxy, and iodobenzoic acid groups. It is utilized in various fields, including pharmaceuticals, material science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl alcohol with 3-ethoxy-5-iodobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: This compound shares a similar structure but lacks the ethoxy and iodobenzoic acid groups.
3,4-Dichlorobenzoic acid: Another related compound, differing in the absence of the benzyl and ethoxy groups.
Uniqueness
4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2IO4/c1-2-22-14-7-10(16(20)21)6-13(19)15(14)23-8-9-3-4-11(17)12(18)5-9/h3-7H,2,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNYYECZSDLHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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